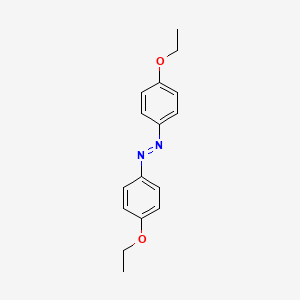

4,4'-Diethoxyazobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(4-ethoxyphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-19-15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)20-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPYMMTZQFFROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060423 | |

| Record name | Diazene, bis(4-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-52-3 | |

| Record name | 1,2-Bis(4-ethoxyphenyl)diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazene, 1,2-bis(4-ethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, 1,2-bis(4-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diazene, bis(4-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4'-Diethoxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,4'-Diethoxyazobenzene

Azobenzene and its derivatives are a class of organic compounds characterized by two phenyl rings linked by a nitrogen double bond (-N=N-). These molecules are of significant interest due to their photochromic properties, meaning they can undergo reversible isomerization between their trans and cis forms upon exposure to light of specific wavelengths. This property makes them valuable in the development of molecular switches, optical data storage, and photopharmacology.

4,4'-Diethoxyazobenzene, in particular, is a symmetrical azobenzene derivative with ethoxy groups at the para positions of both phenyl rings. These electron-donating groups influence the electronic and photophysical properties of the molecule, making it a subject of interest in materials science and medicinal chemistry. Its synthesis is a classic example of diazo coupling, a fundamental reaction in organic chemistry.

The Chemistry of Synthesis: A Mechanistic Perspective

The synthesis of 4,4'-diethoxyazobenzene is a two-step process that begins with the diazotization of p-phenetidine (4-ethoxyaniline), followed by a coupling reaction. Understanding the mechanism of each step is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.

Step 1: Diazotization of p-Phenetidine

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1] This reaction is typically carried out in a cold, acidic solution with sodium nitrite (NaNO2).[2] The key reactive species is the nitrosonium ion (NO+), which is generated in situ from the reaction of sodium nitrite with a strong acid, such as hydrochloric acid.[1]

The mechanism proceeds as follows:

-

Formation of the Nitrosonium Ion: The acid protonates the nitrite ion, which then loses a water molecule to form the electrophilic nitrosonium ion.

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (p-phenetidine) attacks the nitrosonium ion.[1]

-

Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization lead to the formation of a diazohydroxide.

-

Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated and subsequently eliminated as a water molecule, yielding the stable 4-ethoxybenzenediazonium ion.[1]

It is imperative to maintain a low temperature (0-5 °C) throughout the diazotization process, as diazonium salts are thermally unstable and can decompose, potentially leading to explosive hazards.[3]

Step 2: Azo Coupling

The second step involves the electrophilic aromatic substitution reaction between the 4-ethoxybenzenediazonium ion and a suitable coupling agent. In the synthesis of the symmetrical 4,4'-diethoxyazobenzene, the diazonium salt is coupled with another molecule of an electron-rich aromatic compound. In many azo dye syntheses, a phenol or an aniline derivative is used as the coupling partner.[4] For the synthesis of this specific symmetric azobenzene, the reaction conditions can be controlled to promote the self-coupling of the diazonium salt or by reacting it with an electron-rich precursor like p-phenetidine.

The coupling reaction is pH-dependent. For coupling with phenols, the reaction is typically carried out under slightly alkaline conditions to deprotonate the phenol to the more reactive phenoxide ion.[5] For coupling with amines, the reaction is generally performed in a slightly acidic to neutral medium.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 4,4'-diethoxyazobenzene from p-phenetidine.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| p-Phenetidine | C8H11NO | 137.18 | Starting material. | |

| Sodium Nitrite | NaNO2 | 69.00 | Diazotizing agent. | |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid catalyst. | |

| Sodium Hydroxide | NaOH | 40.00 | For pH adjustment. | |

| Ethanol | C2H5OH | 46.07 | Recrystallization solvent. | |

| Distilled Water | H2O | 18.02 | Solvent. | |

| Ice | H2O | 18.02 | For cooling. |

Detailed Procedure

Part A: Diazotization of p-Phenetidine

-

In a beaker, dissolve a specific molar amount of p-phenetidine in a solution of concentrated hydrochloric acid and water.[6]

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.[3]

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-phenetidine solution. The addition should be slow to control the exothermic reaction and maintain the temperature below 5 °C.[3]

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization reaction goes to completion. The formation of the 4-ethoxybenzenediazonium chloride solution is now complete.

Part B: Azo Coupling Reaction

-

In a separate beaker, prepare a solution of the coupling agent. For the synthesis of 4,4'-diethoxyazobenzene, this would involve preparing a solution of p-phenetidine in a suitable solvent, which will then be made alkaline.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold alkaline solution of the coupling agent with vigorous stirring.

-

A colored precipitate of 4,4'-diethoxyazobenzene should form immediately.

-

Continue stirring the reaction mixture in the ice bath for about 30 minutes to ensure complete coupling.

Isolation and Purification

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals of 4,4'-diethoxyazobenzene.[7]

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Determine the melting point of the purified product and calculate the percentage yield.

Characterization of 4,4'-Diethoxyazobenzene

To confirm the identity and purity of the synthesized 4,4'-diethoxyazobenzene, various analytical techniques should be employed.

-

Melting Point Determination: A sharp melting point close to the literature value indicates a high degree of purity.

-

Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.

-

Spectroscopic Methods:

-

UV-Visible Spectroscopy: Azobenzenes exhibit characteristic absorption bands in the UV-Vis region corresponding to the π-π* and n-π* electronic transitions.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the aromatic C-H bonds, the C=C stretching of the benzene rings, the C-O-C stretching of the ethoxy groups, and the N=N stretching of the azo group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the synthesized compound. The spectra will show distinct signals for the aromatic protons and carbons, as well as for the ethyl groups of the ethoxy substituents.

-

Safety and Hazard Management

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.

-

p-Phenetidine: This compound is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[9] It is also a suspected mutagen.[6]

-

Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns.

-

Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.

-

Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive.[3][10] Therefore, it is crucial to keep them in solution and at low temperatures.[3] Never isolate solid diazonium salts unless absolutely necessary and with extreme caution.[10]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Ventilation: All procedures should be carried out in a well-ventilated fume hood. Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizing the Process

To better illustrate the synthesis, the following diagrams outline the reaction mechanism and the experimental workflow.

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of 4,4'-diethoxyazobenzene.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4,4'-diethoxyazobenzene.

Conclusion

The synthesis of 4,4'-diethoxyazobenzene via the diazotization of p-phenetidine followed by an azo coupling reaction is a well-established and illustrative example of aromatic chemistry. By carefully controlling the reaction conditions, particularly temperature and pH, a high yield of the pure product can be obtained. The principles and techniques outlined in this guide are fundamental to the synthesis of a wide range of azo compounds, which continue to be of great importance in various fields of science and technology. Adherence to safety protocols is paramount to ensure a successful and hazard-free experimental outcome.

References

- The Synthesis of Azo Dyes. (n.d.).

- CN104370779A - Synthesis method of p-dimethylaminoazobenzene sulfonic acid - Google Patents. (n.d.).

- 4-(Diethylamino)azobenzene - Chem-Impex. (n.d.).

- Synthesis of an azo dye. (2021, May 12). YouTube.

- Synthesis for azobenzene 4,4'-dicarboxylic acid. - ResearchGate. (n.d.).

- some reactions of diazonium ions - Chemguide. (n.d.).

- 4,4'-Dimethylazobenzene | C14H14N2 | CID 10389 - PubChem - NIH. (n.d.).

- Diazotisation - Organic Chemistry Portal. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7).

- p-Phenetidine - Wikipedia. (n.d.).

- Protein purification with light via a genetically encoded azobenzene side chain. (2024, December 2). PDF.

- CN104016881A - Solvent medium for diazotization reaction - Google Patents. (n.d.).

- Sigma-Aldrich - Safety Data Sheet. (n.d.).

- 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem. (n.d.).

- Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes | The Journal of Organic Chemistry - ACS Publications. (2022, August 3).

- Common Name: 4-DIMETHYLAMINO- AZOBENZENE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXP - NJ.gov. (n.d.).

- Benzene diazonium chloride - Coupling reaction of Phenol. (2023, January 14). YouTube.

- Kinetic study of azobenzene photoisomerization under ambient lighting. (2023, August 26).

- Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media - CHIMIA. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Synthesis of 4-amino-4'-(dimethylamino)azobenzene - PrepChem.com. (n.d.).

- 4,4'-DIMETHYLAZOBENZENE AldrichCPR - Sigma-Aldrich. (n.d.).

- 4-Ethoxyaniline 0.98 p-Phenetidine - Sigma-Aldrich. (n.d.).

- Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? - Quora. (2018, November 19).

- Reactive Chemical Hazards of Diazonium Salts. (2015, September 8).

- Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes - PMC. (2022, August 3).

- Reactions of Diazonium Salts - Chemistry LibreTexts. (2023, January 22).

- Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - MDPI. (n.d.).

- p-Phenetidine , 4-Ethoxyaniline Bulk Manufacturer, CAS NO 156-4-4 | Suze Chemical. (n.d.).

- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts - ACS Publications. (2020, August 28).

- 4-(Dimethylamino)azobenzene - SIELC Technologies. (2018, February 16).

- Lec4 - Diazotization Reactions. (2024, February 22). YouTube.

- COUPLING REACTIONS OF DIAZONIUM SALTS. (2021, March 2). YouTube.

- Diazotization Reaction Mechanism - BYJU'S. (n.d.).

- Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed. (n.d.).

Sources

- 1. byjus.com [byjus.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 4,4'-Diethoxyazobenzene from 1-Ethoxy-4-nitrobenzene

Abstract: This guide provides a comprehensive technical overview for the synthesis of 4,4'-diethoxyazobenzene, a symmetrically substituted aromatic azo compound. The synthesis is achieved through the reductive coupling of 1-ethoxy-4-nitrobenzene using zinc powder in an alkaline ethanolic medium. This document details the underlying chemical principles, a step-by-step experimental protocol, methods for product characterization, and critical safety considerations. It is intended for an audience of researchers and professionals in chemical synthesis and drug development, offering field-proven insights into the causality behind experimental choices to ensure a robust and reproducible methodology.

Introduction and Strategic Overview

Aromatic azobenzenes are a cornerstone class of compounds, distinguished by the presence of a diazene functional group (–N=N–) connecting two aryl rings. Their utility spans from classical applications as dyes and pigments to modern roles as responsive molecular switches in advanced materials and photopharmacology. The electronic properties and geometry of the azo bridge can be precisely tuned by substituents on the aromatic rings, making targeted synthesis a key focus of chemical research.

This guide focuses on the synthesis of 4,4'-diethoxyazobenzene, a molecule of interest for its potential applications in liquid crystals and as a building block in materials science. The selected synthetic strategy involves the bimolecular reductive coupling of 1-ethoxy-4-nitrobenzene. This method is advantageous due to the ready availability of the starting material and the relatively straightforward reaction conditions. The use of zinc metal in an alkaline medium is a classic and effective method for the partial reduction of nitroarenes to the corresponding azo compounds.

Mechanistic Rationale: The Journey from Nitroarene to Azo Bridge

The conversion of a nitroarene to an azobenzene via a metallic reducing agent in a basic environment is a multi-step process. While seemingly a simple coupling, the reaction proceeds through a series of reduction and condensation steps. Understanding this mechanism is critical for controlling the reaction and optimizing the yield of the desired azo product over other potential reduction products like hydrazo- or amino-compounds.

The overall transformation can be described as follows: 2 C₈H₉NO₂ + 8 Zn + 16 NaOH → C₁₆H₁₈N₂O₂ + 8 Na₂ZnO₂ + 8 H₂O

The reaction pathway involves the following key stages:

-

Initial Reduction: The nitro group of 1-ethoxy-4-nitrobenzene is sequentially reduced by single-electron transfers from the zinc metal. In the alkaline medium, this initially forms a nitroso intermediate (4-ethoxy-nitrosobenzene).

-

Formation of the Second Intermediate: A separate molecule of 1-ethoxy-4-nitrobenzene is further reduced past the nitroso stage to form the corresponding N-arylhydroxylamine (N-(4-ethoxyphenyl)hydroxylamine).

-

Condensation: The electrophilic nitroso intermediate readily reacts with the nucleophilic hydroxylamine intermediate. This condensation reaction, followed by dehydration, forms the azoxy bridge, yielding 4,4'-diethoxyazoxybenzene.

-

Final Reduction: The azoxy intermediate is then further reduced by zinc to afford the final product, 4,4'-diethoxyazobenzene.

Controlling the stoichiometry of the reducing agent and the reaction conditions is paramount. Insufficient reduction may result in a higher yield of the azoxy intermediate, while overly aggressive reduction could lead to the formation of the corresponding hydrazo- or aniline compounds.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and clarity, explaining the causality behind each step to ensure successful execution.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio | Notes |

| 1-Ethoxy-4-nitrobenzene | C₈H₉NO₃ | 167.16 | 5.00 g | 29.9 | 1.0 | Starting material |

| Zinc Dust (<10 µm) | Zn | 65.38 | 6.50 g | 99.4 | 3.3 | Fine powder is crucial for reactivity |

| Sodium Hydroxide | NaOH | 40.00 | 6.00 g | 150.0 | 5.0 | Corrosive solid |

| Ethanol (95%) | C₂H₅OH | - | 100 mL | - | - | Reaction solvent |

| Diethyl Ether | (C₂H₅)₂O | - | ~150 mL | - | - | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | ~10 g | - | - | Drying agent |

| Deionized Water | H₂O | - | ~300 mL | - | - | For workup |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer with paddle

-

Heating mantle with temperature controller

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

-

Rotary evaporator

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the 250 mL three-neck flask with a mechanical stirrer, reflux condenser, and a stopper. Charge the flask with 5.00 g (29.9 mmol) of 1-ethoxy-4-nitrobenzene and 75 mL of 95% ethanol. Begin stirring to dissolve the starting material.

-

Rationale: Ethanol serves as an excellent solvent for the organic substrate and is compatible with the aqueous alkaline conditions. Mechanical stirring is superior to magnetic stirring for keeping the dense zinc powder suspended.

-

-

Alkali and Reductant Addition: In a separate beaker, dissolve 6.00 g (150.0 mmol) of sodium hydroxide in 25 mL of deionized water. Caution: This process is highly exothermic. Allow the solution to cool slightly before adding it to the reaction flask via the dropping funnel over 5 minutes.

-

Slowly add 6.50 g (99.4 mmol) of zinc dust to the stirring mixture in small portions over 15-20 minutes. An increase in temperature and evolution of gas (hydrogen) may be observed.

-

Rationale: Portion-wise addition of zinc controls the initial exothermic reaction. The fine dust provides a high surface area, which is essential for the heterogeneous reaction to proceed efficiently.

-

-

Reaction under Reflux: Once all reagents are added, heat the mixture to a gentle reflux (approximately 80°C) using the heating mantle. Maintain vigorous stirring and reflux for 4 to 6 hours. The color of the solution should change from yellow to a deep orange-red.

-

Rationale: Heating provides the necessary activation energy for the reduction. A prolonged reflux ensures the complete conversion of the azoxy intermediate to the final azobenzene product.

-

-

Workup and Isolation: After the reflux period, cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove excess zinc powder and inorganic salts. Wash the filter cake with a small amount of ethanol.

-

Transfer the filtrate to a 500 mL separatory funnel. Add 200 mL of cold deionized water. The organic product may begin to precipitate.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Rationale: The addition of water decreases the solubility of the organic product, facilitating its transfer into the ether layer during extraction.

-

-

Purification: Wash the combined organic layer with deionized water (2 x 50 mL) to remove any remaining sodium hydroxide and ethanol. Dry the ether layer over anhydrous sodium sulfate for 15 minutes.

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude solid product.

-

Recrystallization: Recrystallize the crude orange solid from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the orange crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected yield is 65-75%.

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized 4,4'-diethoxyazobenzene.

Note: As of the publication of this guide, definitive, experimentally verified characterization data for 4,4'-diethoxyazobenzene is not widely available in peer-reviewed literature. The data presented below is based on predictive models and analogy to structurally similar compounds. Experimental verification is mandatory.

-

Appearance: Orange crystalline solid.

-

Melting Point (Predicted): 158-162 °C. (This is an estimation based on the melting point of similar structures like 4,4'-dimethoxyazobenzene).

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ≈ 7.85 ppm (d, 4H, Ar-H ortho to -N=N-)

-

δ ≈ 6.98 ppm (d, 4H, Ar-H ortho to -OEt)

-

δ ≈ 4.10 ppm (q, 4H, -OCH₂CH₃)

-

δ ≈ 1.45 ppm (t, 6H, -OCH₂CH₃)

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ≈ 160.5 (C-OEt)

-

δ ≈ 147.0 (C-N=N)

-

δ ≈ 124.5 (CH ortho to -N=N-)

-

δ ≈ 114.5 (CH ortho to -OEt)

-

δ ≈ 63.8 (-OCH₂)

-

δ ≈ 14.8 (-CH₃)

-

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

1-Ethoxy-4-nitrobenzene: Nitroaromatic compounds are toxic and can be absorbed through the skin. Avoid inhalation and direct contact.

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe burns. The dissolution in water is very exothermic and can cause splashing. Always add NaOH to water, never the other way around.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]

-

Zinc Dust: A flammable solid. Avoid creating dust clouds in the air, which can be explosive. Keep away from sources of ignition. The reaction generates hydrogen gas, which is highly flammable. Ensure the apparatus is not sealed.

-

Waste Disposal: Neutralize any residual alkaline solutions with dilute acid (e.g., HCl) slowly in an ice bath before disposal. Filtered zinc waste should be quenched carefully with dilute acid in the fume hood until gas evolution ceases before being disposed of as heavy metal waste according to institutional guidelines.

References

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Reduction of nitro compounds - Wikipedia. Wikipedia. Available at: [Link]

-

Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. CORECHEM Inc. Available at: [Link]

-

1-Ethoxy-4-nitrobenzene | CAS#:100-29-8 | Chemsrc. Chemsrc. Available at: [Link]

-

What happens when nitrobenzene reacts with zinc plus NaOH? - Quora. Quora. Available at: [Link]

-

The product obtained when nitrobenzene is reduced using Zn/NaOH is: A. azobenzene B. Aniline C. hydrazobenzene D. azoxybenzene - Vedantu. Vedantu. Available at: [Link]

-

New Jersey Department of Health: Sodium Hydroxide - Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]

-

Stoichiometric Zn or Fe Metal Reduction - Wordpress. Wordpress. Available at: [Link]

-

Sodium Hydroxide - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]

-

(PDF) 1-Ethoxy-4-nitrobenzene - ResearchGate. ResearchGate. Available at: [Link]

-

Vitrobenzene on reaction with Zn dust in the presence of q NaOH gives (1).. - Filo. Filo. Available at: [Link]

-

What are four safety precautions you should take when working with sodium hydroxide? Quora. Available at: [Link]

Sources

An In-depth Technical Guide to α-Methyl-DL-phenylalanine (CAS No. 1132-26-9)

Introduction: Unraveling the Utility of a Unique Phenylalanine Derivative

α-Methyl-DL-phenylalanine is a non-proteinogenic amino acid derivative that has carved a significant niche in biochemical and pharmaceutical research. Structurally similar to the essential amino acid L-phenylalanine, the key distinction of α-Methyl-DL-phenylalanine lies in the presence of a methyl group at the alpha-carbon. This seemingly minor modification imparts unique properties that make it an invaluable tool, particularly in the study of metabolic disorders and neuropharmacology. This guide provides an in-depth exploration of the core properties, mechanisms of action, and key applications of α-Methyl-DL-phenylalanine, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Molecular Properties

A comprehensive understanding of the fundamental properties of α-Methyl-DL-phenylalanine is crucial for its effective application in a laboratory setting. These properties dictate its solubility, stability, and suitability for various experimental designs.

| Property | Value | Source |

| CAS Number | 1132-26-9 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 293-294 °C (decomposes) | |

| Purity | ≥ 98% (HPLC) | [2] |

| Synonyms | (±)-2-Amino-2-methyl-3-phenylpropionic acid, α-Me-DL-Phe-OH | [2] |

Mechanism of Action: A Tale of Enzyme Inhibition

The primary biochemical role of α-Methyl-DL-phenylalanine is its function as an inhibitor of key enzymes in amino acid metabolism. This inhibitory action is central to its most prominent research applications.

Inhibition of Phenylalanine Hydroxylase (PAH)

α-Methyl-DL-phenylalanine is a potent in vivo inhibitor of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[3][4] While it acts as a weak competitive inhibitor in vitro, its efficacy in living organisms is significantly more pronounced.[4] This inhibition leads to an accumulation of phenylalanine in the blood and brain, a condition known as hyperphenylalaninemia.[3]

Inhibition of Tyrosine Hydroxylase

In addition to its effect on PAH, α-Methyl-DL-phenylalanine also inhibits tyrosine hydroxylase. This enzyme is the rate-limiting step in the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[5] By blocking the conversion of tyrosine to L-DOPA, α-Methyl-DL-phenylalanine can lead to a depletion of these crucial neurotransmitters.

The dual inhibitory action of α-Methyl-DL-phenylalanine on both phenylalanine and tyrosine hydroxylase is a critical consideration in experimental design, as it can induce complex neurochemical changes.

Key Applications in Research and Development

The unique inhibitory properties of α-Methyl-DL-phenylalanine have led to its widespread use in several key areas of biomedical research.

Modeling Phenylketonuria (PKU)

The most significant application of α-Methyl-DL-phenylalanine is in the creation of animal models for phenylketonuria (PKU), an inherited metabolic disorder characterized by the inability to metabolize phenylalanine.[6][7] By co-administering α-Methyl-DL-phenylalanine with phenylalanine to laboratory animals, researchers can effectively induce a state of chronic hyperphenylalaninemia that mimics the biochemical phenotype of PKU.[3][4] These models are instrumental in studying the pathophysiology of the disease, particularly its neurological consequences, and for testing potential therapeutic interventions.

Neuropharmacological Studies

Given its ability to modulate catecholamine levels, α-Methyl-DL-phenylalanine is a valuable tool in neuropharmacology for investigating the roles of dopamine, norepinephrine, and epinephrine in various physiological and behavioral processes.[2] Its capacity to influence neurotransmitter activity is beneficial in studying conditions such as depression and anxiety.[2]

Peptide Synthesis and Drug Design

As an amino acid derivative, α-Methyl-DL-phenylalanine serves as a building block in peptide synthesis.[2] The incorporation of this non-natural amino acid can enhance the hydrophobic properties of peptides, potentially increasing their stability and altering their biological activity.[8] This makes it a compound of interest in drug design, particularly for developing more stable and effective therapeutic peptides.[8]

Experimental Protocols: A Practical Guide

The following section outlines a generalized protocol for inducing hyperphenylalaninemia in a rodent model, a common application of α-Methyl-DL-phenylalanine.

Induction of Experimental Phenylketonuria in Neonatal Rats

Objective: To create a sustained state of hyperphenylalaninemia in neonatal rats to model the biochemical characteristics of PKU.

Materials:

-

α-Methyl-DL-phenylalanine

-

L-phenylalanine

-

Sterile saline solution

-

Animal balance

-

Syringes and needles for administration

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare sterile solutions of α-Methyl-DL-phenylalanine and L-phenylalanine in saline at the desired concentrations.

-

Animal Dosing: Administer daily doses of L-phenylalanine and α-Methyl-DL-phenylalanine to neonatal rats.[3] A common approach involves the administration of phenylalanine (e.g., 2 mg/g body weight) and α-methyl-DL-phenylalanine (e.g., 0.43 mg/g body weight).[3]

-

Monitoring: Regularly monitor the animals for body weight and general health. It has been noted that α-methylphenylalanine-treated animals show no significant growth deficit or signs of toxicity, making it a suitable model.[4]

-

Biochemical Analysis: Collect blood and brain tissue samples to measure phenylalanine and tyrosine concentrations, confirming the state of hyperphenylalaninemia.[3]

-

Neurochemical and Behavioral Studies: Following the induction period, the animals can be used for a variety of studies to investigate the effects of elevated phenylalanine on brain development, neurotransmitter levels, and behavior.[6]

Sources

- 1. DL-alpha-Methylphenylalanine | C10H13NO2 | CID 108055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 6. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Trans-Cis Photoisomerization Mechanism of 4,4'-Diethoxyazobenzene

Abstract

Azobenzene and its derivatives stand as cornerstone examples of molecular photoswitches, molecules that undergo reversible structural changes upon exposure to light.[1][2] This functionality is pivotal for applications ranging from data storage and molecular machines to photopharmacology.[1][3] This guide provides a detailed examination of the photoisomerization mechanism of a specific derivative, 4,4'-Diethoxyazobenzene. We will dissect the fundamental photochemical processes, explore the competing mechanistic pathways of rotation and inversion, and analyze the critical role of the diethoxy substituents in modulating the molecule's photophysical properties. This document synthesizes experimental evidence with theoretical insights, offering researchers and drug development professionals a comprehensive understanding of this molecular system's core function.

The Photochemical Engine: Electronic Excitation

The ability of 4,4'-Diethoxyazobenzene to function as a switch is predicated on its response to light, which begins with the absorption of a photon and the promotion of an electron to a higher energy state. The isomerization process is primarily governed by two key electronic transitions involving the central azo (-N=N-) bridge and the conjugated phenyl rings.

-

π→π Transition (S₀ → S₂):* This is a high-energy transition, typically induced by UV light (around 320-360 nm for azobenzenes), corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital.[4] This transition is characterized by a strong absorption band and is the primary pathway for initiating the trans-to-cis isomerization.

-

n→π Transition (S₀ → S₁):* This is a lower-energy transition, occurring in the visible light range (around 440 nm), where an electron from a non-bonding (n) orbital on one of the nitrogen atoms is excited to the π* antibonding orbital.[4] This absorption band is significantly weaker than the π→π* band.

Upon excitation to the S₂ state, the molecule typically undergoes a very rapid, radiationless process called internal conversion to the S₁ state.[4] It is from this S₁ excited state that the primary structural changes of isomerization occur before the molecule relaxes back to the ground state (S₀), landing in either the trans or cis configuration.

Figure 1: Simplified Jablonski diagram for azobenzene photoexcitation.

The Core Mechanism: Rotation vs. Inversion Pathways

Once in the S₁ excited state, the molecule must navigate a complex potential energy surface to return to the ground state. The structural transformation from trans to cis (and vice versa) is not a simple, single step but is understood to proceed via two primary, often competing, mechanistic pathways.[4]

-

Rotational Pathway: This mechanism involves the twisting of the molecule around the central N=N axis. In the ground state, this rotation is energetically forbidden due to the double-bond character. However, in the n→π* excited state, the N=N bond order is reduced, making this rotation feasible. The molecule twists towards a perpendicular geometry, at which point it can decay back to the ground state, forming either the trans or cis isomer.[5]

-

Inversional Pathway: This pathway involves a planar "in-plane" motion where one of the nitrogen atoms and its attached phenyl ring "flips," similar to an umbrella inverting in the wind. This proceeds through a linearized, sp-hybridized transition state for one of the nitrogen atoms.[3] While photoisomerization is often dominated by rotation, the thermal (heat-induced) cis-to-trans relaxation is widely believed to occur via the inversion mechanism.[3][4]

For many azobenzenes, including substituted variants, the photoisomerization is not purely one mechanism or the other but often a multi-dimensional process where both rotational and inversional coordinates are involved.[4][5] Computational studies are essential for mapping these complex pathways and have shown that the preferred route can depend on factors like the specific substituents and the solvent environment.[6][7]

Figure 2: Competing rotation and inversion pathways from the excited state.

Tuning the Switch: The Influence of 4,4'-Diethoxy Substituents

The addition of substituents to the azobenzene core is a powerful strategy for tuning its photophysical properties.[2][4] In 4,4'-Diethoxyazobenzene, the two ethoxy (-OCH₂CH₃) groups are positioned at the para positions of the phenyl rings. These groups are classified as electron-donating groups (EDGs).

The presence of these EDGs has several key consequences:

-

Spectral Shifts: EDGs increase the electron density in the π-system of the molecule. This raises the energy of the highest occupied molecular orbital (HOMO) while having less effect on the lowest unoccupied molecular orbital (LUMO). The result is a smaller HOMO-LUMO gap, which causes the strong π→π* absorption band to shift to longer wavelengths (a bathochromic or red shift).[8] This can make the molecule responsive to different colors of light compared to unsubstituted azobenzene.

-

Isomer Stability and Kinetics: Substituents significantly impact the rate of thermal cis-to-trans relaxation. Electron-donating groups, like ethoxy, can influence the stability of the polar transition state involved in the isomerization mechanism.[9] For "push-pull" azobenzenes (containing both an EDG and an electron-withdrawing group), polar solvents dramatically accelerate thermal isomerization by stabilizing a charged, rotational transition state.[10][11] While 4,4'-diethoxyazobenzene is a symmetric "push-push" system, similar solvent-transition state interactions remain a critical factor in determining isomerization kinetics.[9][10]

-

Quantum Yield: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It represents the fraction of absorbed photons that result in the desired isomerization event. Substituents can alter the quantum yield by opening up alternative, non-productive decay pathways from the excited state or by changing the energy barriers of the isomerization pathways.

| Parameter | Unsubstituted Azobenzene | Substituted Azobenzenes (General Trends) | Influence of 4,4'-Diethoxy Groups |

| trans π→π* λmax | ~320 nm | EDGs cause a red shift; EWGs can cause a blue or red shift. | Shifts to a longer wavelength (>320 nm). |

| cis n→π* λmax | ~430 nm | Generally less affected but can shift. | Minor shifts are expected. |

| Φ (trans→cis) | ~0.1-0.2 (π→π* excitation) | Highly variable depending on substituent and solvent.[12] | The specific value requires experimental determination but is modulated by the ethoxy groups. |

| cis Isomer Half-life (t1/2) | ~ hours to days | EDGs can either shorten or lengthen the half-life depending on the mechanism.[8] | The thermal relaxation rate is altered compared to the parent compound. |

Table 1: Comparative photophysical properties of azobenzene and the expected influence of diethoxy substituents.

Experimental Methodologies for Mechanistic Elucidation

Understanding the intricate and ultrafast dynamics of photoisomerization requires a combination of spectroscopic and computational techniques. Each method provides a unique piece of the puzzle, and their synergy is crucial for building a complete mechanistic picture.

Steady-State UV-Visible Spectroscopy

This is the foundational technique for observing the overall photoisomerization process. By irradiating a solution of 4,4'-Diethoxyazobenzene with UV light and recording the absorption spectrum over time, one can monitor the conversion from the trans to the cis isomer.

Self-Validating Protocol:

-

Baseline Spectrum: Dissolve the compound in a suitable solvent (e.g., DMSO, hexane) and record the initial UV-Vis spectrum. This spectrum is characteristic of the pure, thermally stable trans isomer.

-

Irradiation: Irradiate the sample with a light source corresponding to the π→π* transition (e.g., a 365 nm LED or lamp).

-

Spectral Monitoring: At regular intervals, record the full UV-Vis spectrum. Observe the decrease in the high-energy π→π* absorbance of the trans isomer and the corresponding increase in the lower-energy n→π* band of the cis isomer.

-

Photostationary State (PSS): Continue irradiation until no further changes in the spectrum are observed. This equilibrium point is the PSS. The presence of clear isosbestic points (wavelengths where the absorbance does not change) throughout the experiment confirms that the isomerization is a clean two-state process without significant side reactions or degradation.[13]

-

Reverse Isomerization: The reverse cis-to-trans process can be triggered by irradiating with visible light (targeting the n→π* band) or by allowing the sample to relax in the dark (thermal isomerization).

Ultrafast Transient Absorption Spectroscopy

To resolve the dynamics on the femtosecond-to-picosecond timescale of the chemical bond changes, transient absorption (TA) spectroscopy is the gold standard. This pump-probe technique provides "snapshots" of the molecule as it travels through the excited state.

Causality and Workflow: The core principle is to initiate the photochemical event with a powerful, ultrashort "pump" pulse and then probe the resulting changes with a weaker, time-delayed "probe" pulse. By varying the delay time between the two pulses, one can map the entire lifetime of the excited states and identify transient intermediates.[1]

Figure 3: Workflow for a typical transient absorption spectroscopy experiment.

Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable for interpreting experimental results.[14]

Causality and Application:

-

Groundwork: DFT is used to calculate the stable geometries and electronic properties of the trans and cis isomers in the ground state.

-

Excited States: TD-DFT is used to simulate the UV-Vis absorption spectra and identify the nature of the electronic transitions (n→π* vs. π→π*).

-

Mechanistic Mapping: Most importantly, these methods can be used to map the potential energy surfaces of the excited states. By calculating the energy of the molecule at various points along the rotational and inversional coordinates, researchers can identify the lowest-energy pathways, locate transition states, and understand why one mechanism might be favored over another for a given molecule.[6][7]

Conclusion

The trans-cis photoisomerization of 4,4'-Diethoxyazobenzene is a sophisticated process rooted in fundamental principles of photochemistry. The journey from the stable trans isomer to the metastable cis isomer is initiated by electronic excitation to singlet excited states, followed by a rapid structural evolution along a complex potential energy surface. This transformation proceeds primarily via competing rotational and inversional mechanisms, with the dominant pathway influenced by the specific excited state and the surrounding environment. The para-ethoxy substituents are not passive observers; they actively modulate the molecule's light-absorbing properties and isomerization kinetics. A holistic understanding, essential for the rational design of new photoswitchable materials and drugs, is only achievable through the synergistic application of steady-state spectroscopy, ultrafast laser techniques, and high-level computational modeling.

References

- Kinetic study of azobenzene photoisomerization under ambient lighting. (2023). Journal of Photochemistry and Photobiology A: Chemistry.

- Mechanism and Dynamics of Azobenzene Photoisomerization. (n.d.). Journal of the American Chemical Society.

- Control over molecular motion using the cis–trans photoisomerization of the azo group. (n.d.). PMC - PubMed Central.

- Photoisomerization in Different Classes of Azobenzene. (2012). Chemical Society Reviews, 41, 1809–1825.

- Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media. (2015). The Journal of Organic Chemistry.

- Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. (n.d.). MDPI.

- Small quantum systems research on trans-cis isomerization in molecular photoswitches. (2023). European XFEL.

- 4,4'-Dimethoxy-triphenylamine Conjugated Azobenzene Photochromic Switches: Synthesis, Electrochemical and Photoisomerization Studies. (2019).

- Photoisomerization in different classes of azobenzene. (2011). Chemical Society Reviews.

- cis → trans photoisomerisation of azobenzene: a fresh theoretical look. (2021). RSC Publishing.

- Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. (n.d.).

- The photochemistry of azo dyes. Photoisomerisation versus photoreduction from 4-diethylaminoazobenzene and 4-diethylamino-4′-methoxyazobenzene. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Detailed mechanism of trans-cis photoisomerization of azobenzene studied by semiclassical dynamics simulation. (n.d.).

- Computational studies of the isomerization mechanism of azobenzene and its deriv

- On the Computational Design of Azobenzene-Based Multi-St

- 4,4'-Diethoxyazobenzene. (n.d.). MySkinRecipes.

- The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. (n.d.). Longdom Publishing.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cis → trans photoisomerisation of azobenzene: a fresh theoretical look - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. longdom.org [longdom.org]

- 12. The photochemistry of azo dyes. Photoisomerisation versus photoreduction from 4-diethylaminoazobenzene and 4-diethylamino-4′-methoxyazobenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Photoisomerization Quantum Yield of 4,4'-Diethoxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the photoisomerization quantum yield of 4,4'-diethoxyazobenzene, a critical parameter for its application in photopharmacology, molecular switches, and light-responsive materials. While specific experimental quantum yield values for 4,4'-diethoxyazobenzene are not extensively reported in peer-reviewed literature, this document synthesizes fundamental principles, data from structurally analogous compounds, and detailed experimental protocols to offer a comprehensive understanding and a practical framework for its determination.

Introduction: The Significance of Azobenzene Photoisomerization

Azobenzene and its derivatives are a cornerstone of photochemistry, renowned for their reversible trans-cis (or E/Z) isomerization upon light irradiation. This molecular transformation induces significant changes in geometry, dipole moment, and absorption spectra, making them ideal candidates for a vast array of applications, from targeted drug delivery to optical data storage. The efficiency of this light-induced switching is quantified by the photoisomerization quantum yield (Φ), which represents the number of molecules isomerized per photon absorbed. An accurate determination of Φ is paramount for the rational design and application of azobenzene-based technologies.

4,4'-Diethoxyazobenzene, with its electron-donating ethoxy groups, is of particular interest due to the anticipated influence of these substituents on its photophysical properties, including a potential red-shift in its absorption spectrum and altered isomerization efficiency compared to unsubstituted azobenzene.

The Photochemistry of 4,4'-Diethoxyazobenzene: A Mechanistic Overview

The photoisomerization of azobenzenes can be triggered by irradiating either the intense π→π* absorption band in the UV region or the weaker, symmetry-forbidden n→π* band in the visible region. The thermodynamically more stable trans isomer can be converted to the cis isomer, which can then revert to the trans form either thermally or photochemically.

The electronic nature of the substituents on the phenyl rings plays a crucial role in the photoisomerization mechanism and, consequently, the quantum yield. The electron-donating ethoxy groups in 4,4'-diethoxyazobenzene are expected to increase the electron density of the aromatic system, which can influence the energy levels of the involved excited states and the efficiency of the isomerization process.

Figure 1: A simplified Jablonski diagram illustrating the photoisomerization pathways of 4,4'-diethoxyazobenzene.

Quantum Yield of 4,4'-Diethoxyazobenzene: An Evidence-Based Estimation

For unsubstituted azobenzene, the trans→cis quantum yield (Φt→c) is approximately 0.11 in n-hexane upon π→π* excitation and 0.25 upon n→π* excitation. The cis→trans quantum yield (Φc→t) is generally higher, around 0.4-0.5.

The presence of electron-donating groups, such as alkoxy groups, can influence these values. For instance, studies on other 4,4'-disubstituted azobenzenes suggest that electron-donating groups can in some cases slightly decrease the trans→cis quantum yield. However, the solvent environment plays a significant role and can modulate these effects.

| Compound | Solvent | Excitation (nm) | Φtrans→cis | Φcis→trans | Reference |

| Azobenzene | n-Hexane | ~313 (π→π) | ~0.11 | ~0.44 | [General Literature] |

| Azobenzene | n-Hexane | ~436 (n→π) | ~0.25 | ~0.56 | [General Literature] |

| 4,4'-Diaminoazobenzene | Dioxane | 436 | 0.03 | - | [Comparative Data] |

| 4,4'-Dicarboxyazobenzene Amide (L1) | DMSO | UV | 0.0619 | - | [1] |

Table 1: Comparative photoisomerization quantum yields of azobenzene and its derivatives. Note the variability with substitution and solvent.

Based on the available data for analogous compounds, it is reasonable to hypothesize that the trans→cis quantum yield of 4,4'-diethoxyazobenzene will be in the range of 0.05 to 0.20, depending on the solvent and excitation wavelength. The cis→trans quantum yield is expected to be significantly higher. To ascertain the precise values, experimental determination is essential.

Experimental Determination of the Photoisomerization Quantum Yield

The determination of the quantum yield is a meticulous process that involves precise measurement of the number of photons absorbed by the sample and the corresponding number of molecules that undergo isomerization.

Synthesis of 4,4'-Diethoxyazobenzene

A common and effective method for the synthesis of symmetrical azobenzenes is the oxidative coupling of the corresponding aniline.

Protocol: Synthesis of 4,4'-Diethoxyazobenzene

-

Starting Material: 4-ethoxyaniline.

-

Oxidation: Dissolve 4-ethoxyaniline in a suitable solvent, such as dichloromethane.

-

Oxidizing Agent: Add a mild oxidizing agent, for example, manganese dioxide (MnO2), portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the manganese dioxide.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,4'-diethoxyazobenzene as a crystalline solid.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Figure 2: Workflow for the synthesis of 4,4'-diethoxyazobenzene.

Quantum Yield Determination Workflow

The quantum yield is determined by irradiating a solution of the compound with a monochromatic light source of known intensity and monitoring the change in concentration of the isomers over time using UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Actinometry: Calibrate the photon flux of the light source using a chemical actinometer, such as potassium ferrioxalate. This is a critical step to accurately determine the number of photons delivered to the sample.

-

Sample Preparation: Prepare a dilute solution of 4,4'-diethoxyazobenzene in the desired solvent (e.g., hexane, ethanol, DMSO) with a known concentration. The absorbance at the irradiation wavelength should ideally be between 0.1 and 0.2 to ensure uniform light absorption.

-

Initial Spectrum: Record the initial UV-Vis absorption spectrum of the trans-isomer.

-

Irradiation: Irradiate the sample with monochromatic light at a wavelength where the trans-isomer absorbs strongly (e.g., around 350-360 nm for the π→π* transition).

-

Spectral Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum to monitor the decrease in the trans-isomer's absorption and the increase in the cis-isomer's absorption. The appearance of isosbestic points indicates a clean conversion between the two isomers without side reactions.

-

Data Analysis:

-

Calculate the change in the number of moles of the trans-isomer at each time point from the change in absorbance using the Beer-Lambert law. The molar extinction coefficients of both the pure trans and cis isomers at the monitoring wavelength are required. The pure cis spectrum can often be obtained by irradiating the sample until a photostationary state is reached and then mathematically isolating it.

-

Calculate the number of photons absorbed by the sample during each time interval from the calibrated photon flux and the sample's absorbance.

-

The quantum yield (Φ) is the initial slope of the plot of the number of isomerized molecules versus the number of photons absorbed.

-

Figure 3: Experimental workflow for determining the photoisomerization quantum yield.

Factors Influencing the Quantum Yield of 4,4'-Diethoxyazobenzene

Several factors can significantly impact the measured quantum yield, and understanding these is crucial for reproducible and meaningful results.

-

Excitation Wavelength: As seen with unsubstituted azobenzene, excitation into the S1 (n→π) or S2 (π→π) states can lead to different quantum yields. A comprehensive study should involve measurements at different wavelengths.

-

Solvent: The polarity and viscosity of the solvent can affect the stability of the excited states and the transition states for isomerization, thereby influencing the quantum yield. For instance, polar solvents may stabilize the slightly more polar cis-isomer.

-

Temperature: Temperature can affect the rate of thermal back-isomerization from cis to trans. Quantum yield measurements should be performed at a constant, controlled temperature.

-

Concentration: At high concentrations, aggregation can occur, which may alter the photophysical properties and the measured quantum yield. It is essential to work in a concentration regime where the Beer-Lambert law is obeyed.

Conclusion and Future Directions

While the precise photoisomerization quantum yield of 4,4'-diethoxyazobenzene remains to be definitively established in the literature, this guide provides a robust framework for its investigation. By leveraging the knowledge of related azobenzene derivatives and employing the detailed experimental protocols outlined, researchers can confidently determine this critical parameter. Such data will be invaluable for the advancement of photopharmacology, the design of more efficient molecular machines, and the development of novel light-responsive materials. Future work should focus on the systematic experimental determination of the quantum yields of 4,4'-diethoxyazobenzene and other dialkoxy-substituted azobenzenes in a range of solvents and at various excitation wavelengths to build a comprehensive understanding of their photochemical behavior.

References

-

Gierczyk, B., Eitner, K., & Wawrzyniak, P. (2021). Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. Molecules, 26(14), 4305. [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 4,4'-Diethoxyazobenzene

For distribution to: Researchers, scientists, and drug development professionals

Abstract

4,4'-Diethoxyazobenzene is a prominent member of the azobenzene family, a class of compounds renowned for their photochromic properties and potential applications in molecular switches, optical data storage, and liquid crystal displays.[1] A thorough understanding of its solid-state structure is paramount for modulating these properties and designing novel materials. As of the latest literature review, a definitive single-crystal X-ray structure of 4,4'-diethoxyazobenzene has not been publicly disseminated. This guide, therefore, serves as a comprehensive technical manual outlining the complete workflow for the determination, refinement, and analysis of its crystal structure. By leveraging established methodologies and drawing comparisons with structurally related analogs, this document provides researchers with the necessary theoretical framework and practical protocols to elucidate the three-dimensional architecture of this important molecule.

Introduction: The Significance of Crystalline Architecture

The arrangement of molecules in the crystalline state dictates a material's macroscopic properties, including its thermal stability, solubility, and, crucially for azobenzenes, its photoresponsive behavior in the solid state. Intermolecular interactions, such as π-π stacking and hydrogen bonding, can significantly influence the energy barrier of the trans-cis isomerization, the quantum yield, and the thermal relaxation rate.[2] Therefore, obtaining a high-resolution crystal structure is not merely an academic exercise but a critical step in the rational design of azobenzene-containing materials for targeted applications.

This guide will detail the essential steps to achieve this, from the initial synthesis of high-purity 4,4'-diethoxyazobenzene to the final analysis of its crystal packing and intermolecular interactions.

Synthesis and Crystallization: The Foundation of Structural Analysis

A prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality.[3]

Synthesis of 4,4'-Diethoxyazobenzene

A reliable method for the synthesis of symmetrical azobenzenes involves the reductive coupling of the corresponding nitroaromatic compound. An established route for a related compound, 4,4'-dihydroxyazobenzene, involves the diazotization of p-aminophenol followed by coupling with phenol.[4] A similar strategy can be adapted for 4,4'-diethoxyazobenzene, starting from p-phenetidine.

Experimental Protocol: Synthesis of 4,4'-Diethoxyazobenzene

-

Diazotization:

-

Dissolve p-phenetidine (1 equivalent) in a solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 equivalents) dropwise while maintaining the low temperature. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate flask, dissolve p-phenetidine (1 equivalent) in a suitable solvent such as ethanol.

-

Slowly add the prepared diazonium salt solution to the p-phenetidine solution, maintaining a temperature below 10 °C.

-

A brightly colored precipitate of 4,4'-diethoxyazobenzene should form.

-

-

Work-up and Purification:

-

After the reaction is complete, filter the solid product and wash thoroughly with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure, crystalline 4,4'-diethoxyazobenzene.

-

Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is the most common and effective method for small organic molecules.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection:

-

Screen a variety of solvents with differing polarities (e.g., hexane, toluene, ethyl acetate, ethanol, dichloromethane) to determine the optimal solubility characteristics of the purified 4,4'-diethoxyazobenzene. The ideal solvent will be one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

-

Slow Evaporation:

-

Prepare a nearly saturated solution of 4,4'-diethoxyazobenzene in the chosen solvent in a clean vial.

-

Cover the vial with a cap, and pierce it with a needle to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Monitor the vial for the formation of well-defined single crystals.

-

-

Vapor Diffusion:

-

Alternatively, dissolve the compound in a good solvent and place this solution in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble) that is miscible with the good solvent.

-

The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

X-ray Diffraction Data Collection and Processing

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.[5]

Figure 1: Overall workflow for crystal structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting:

-

Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

-

Mount the crystal on a suitable holder, such as a cryoloop or a glass fiber, using a minimal amount of cryoprotectant oil.[3]

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

-

Data Collection:

-

Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

-

Based on the crystal system, a data collection strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal through a series of angles.[6]

-

-

Data Processing:

-

The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT, or XDS).

-

This process involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption).

-

The output is a reflection file (typically in .hkl format) containing the Miller indices (h,k,l), the intensity, and the standard uncertainty for each reflection.

-

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve the phase problem and build a model of the crystal structure. This is an iterative process of model building and refinement.[7]

Protocol: Structure Solution and Refinement

-

Space Group Determination:

-

The systematic absences in the diffraction data are analyzed to determine the most likely space group(s).

-

-

Structure Solution:

-

For small molecules like 4,4'-diethoxyazobenzene, direct methods are typically employed to obtain an initial set of phases for the structure factors.[8]

-

This initial solution usually reveals the positions of most non-hydrogen atoms.

-

Software such as SHELXS or SIR is commonly used for this step.[9][10]

-

-

Structure Refinement:

-

The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.

-

This iterative process refines the atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The refinement is monitored using the R-factors (R1 and wR2), which indicate the agreement between the calculated and observed structure factors.

-

Difference Fourier maps are used to locate any missing atoms or identify regions of disorder.

-

Popular software for refinement includes SHELXL and Olex2.[11]

-

-

Validation and CIF Generation:

-

The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability.

-

The final results, including atomic coordinates, bond lengths, angles, and crystallographic parameters, are compiled into a Crystallographic Information File (CIF).[7]

-

Predicted Molecular and Supramolecular Features

While the definitive crystal structure of 4,4'-diethoxyazobenzene is yet to be reported, we can predict some of its key features based on the known structures of its analogs, 4,4'-dimethylazobenzene and 4,4'-dichloroazobenzene.

| Parameter | 4,4'-Dimethylazobenzene | 4,4'-Dichloroazobenzene | 4,4'-Diethoxyazobenzene (Predicted) |

| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic |

| Space Group | P2₁/a | P2₁/c | Likely P2₁/c or similar centrosymmetric |

| Z | 2 | 2 | Likely 2 or 4 |

| Key Feature | Planar azobenzene core | Planar azobenzene core | Planar azobenzene core |

| Interactions | C-H···π interactions | C-Cl···π, C-H···π interactions | C-H···π, potential C-H···O interactions |

Molecular Geometry

The azobenzene core is expected to adopt a planar trans configuration, which is the thermodynamically more stable isomer.[12] The ethoxy groups will likely be oriented to minimize steric hindrance, potentially lying slightly out of the plane of the phenyl rings.

Crystal Packing and Intermolecular Interactions

The crystal packing will be governed by a balance of weak intermolecular forces. Based on its analogs, we can anticipate the following interactions:

-

π-π Stacking: The aromatic rings of adjacent molecules are likely to engage in offset π-π stacking interactions, a common feature in the crystal structures of aromatic compounds.

-

C-H···π Interactions: The hydrogen atoms of the phenyl rings and ethyl groups can act as weak hydrogen bond donors to the π-system of neighboring molecules.

-

C-H···O Interactions: The presence of the ethoxy groups introduces the possibility of weak C-H···O hydrogen bonds, which could play a significant role in directing the crystal packing.

Figure 2: Predicted intermolecular interactions in crystalline 4,4'-diethoxyazobenzene.

Hirshfeld Surface Analysis

To further quantify and visualize these potential intermolecular interactions, a Hirshfeld surface analysis should be performed on the final refined structure.[13] This analysis maps the close contacts between molecules in the crystal, with different colors representing different types of interactions and their relative strengths.[14][15] The resulting 2D fingerprint plots provide a quantitative summary of the intermolecular contacts, which would allow for a detailed comparison with its structural analogs.[16]

Conclusion

The determination of the crystal structure of 4,4'-diethoxyazobenzene is an essential step towards understanding and harnessing its material properties. While the structure is not yet publicly available, this guide provides a comprehensive roadmap for its elucidation. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can successfully unveil the solid-state architecture of this molecule. The subsequent analysis of its molecular geometry and intermolecular interactions, guided by comparisons with known analogs, will provide invaluable insights for the future design of advanced photoresponsive materials.

References

-

HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

-

Koshima, H. (2019). Photomechanical Azobenzene Crystals. MDPI. Retrieved from [Link]

- Grate, J. W., & De Bisschop, C. A. (2021). Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems. Materials Advances, 2(12), 3906-3925. DOI:10.1039/D1MA00340B

- Ciminelli, C., Granucci, G., & Persico, M. (2006). Theoretical Study of the Isomerization Mechanism of Azobenzene and Disubstituted Azobenzene Derivatives. The Journal of Physical Chemistry A, 110(5), 1972-1981. DOI:10.1021/jp055393g

-

CCP4 wiki. (2025). Solve a small-molecule structure. Retrieved from [Link]

- Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(8), 859-868.

-

OlexSys. (n.d.). Olex2. Retrieved from [Link]

- Wegner, H. A., & Fischer, S. (2018). Intra‐ and intermolecular interactions, as well as flexibility in all‐meta n‐alkylated azobenzenes. Chemistry – A European Journal, 24(51), 13537-13543.

- Wang, Z., et al. (2025). Single-crystal E⇄Z photoisomerization of an azo molecule. ChemRxiv. DOI:10.26434/chemrxiv-2025-zjpgl

-

Royal Society of Chemistry. (n.d.). Supporting information outlining the synthesis of azobenzene crosslinkers. Retrieved from [Link]

-

OlexSys Ltd. (n.d.). OlexSys. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis for azobenzene 4,4'-dicarboxylic acid. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

- Wang, Y., et al. (2020). New azobenzene liquid crystal with dihydropyrazole heterocycle and photoisomerization studies. Royal Society Open Science, 7(7), 200632. DOI:10.1098/rsos.200632

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Wikipedia. (n.d.). Olex2. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,4'-diaminoazobenzene dihydrochloride. Retrieved from [Link]

-

Grüne, T. (2011). The Shelx Suite: Applications to Macromolecular Crystallography. Retrieved from [Link]

-

Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of (Z)-4-({[2-(benzo[b]thiophen-3-yl)cyclopent-1-en-1-yl]methyl}(phenyl)amino)-4-oxobut-2-enoic acid. Retrieved from [Link]

-

ResearchGate. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Columnar Aggregates of Azobenzene Stars: Exploring Intermolecular Interactions, Structure, and Stability in Atomistic Simulations. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol. Retrieved from [Link]

-

YouTube. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. Retrieved from [Link]

-

Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one. Retrieved from [Link]

-

Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

-

ResearchGate. (2025). Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. Retrieved from [Link]

-